REACTION_CXSMILES
|
C1(S)C=CC=CC=1.[CH2:8]([S:20][CH2:21][CH2:22][C:23]([O:25][CH:26]([CH2:41][S:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48]CCCCCC)[CH2:27][S:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34]CCCCCC)=[O:24])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]CCCCCC.C([O-])(=O)C=C.C(O)C>O>[C:23]([O:25][CH:26]([CH2:27][S:28][C:29]1[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=1)[CH2:41][S:42][C:43]1[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=1)(=[O:24])[CH:22]=[CH2:21].[C:8]1([S:20][CH2:21][CH2:22][C:23]([O:25][CH:26]([CH2:27][S:28][C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[CH2:41][S:42][C:43]2[CH:44]=[CH:45][CH:46]=[CH:47][CH:48]=2)=[O:24])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)SCCC(=O)OC(CSCCCCCCCCCCCC)CSCCCCCCCCCCCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 51/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The oil which precipitated
|
Type
|
CUSTOM
|
Details
|
was separated by extraction with toluene
|
Type
|
CUSTOM
|
Details
|
The toluene solution was stripped of solvent on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)OC(CSC1=CC=CC=C1)CSC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCCC(=O)OC(CSC1=CC=CC=C1)CSC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |